molecular formula C7H6N4O2 B6189083 2-azido-4-methyl-1-nitrobenzene CAS No. 54948-54-8

2-azido-4-methyl-1-nitrobenzene

Cat. No.: B6189083
CAS No.: 54948-54-8
M. Wt: 178.1
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Description

2-Azido-4-methyl-1-nitrobenzene is an aromatic azide compound that serves as a valuable building block in organic synthesis and photolytic labeling studies. Its structure incorporates both an azido group (-N₃) and a nitro group (-NO₂) on a toluene ring system, which is central to its reactivity and function. Photolytic labeling, also known as photoaffinity labeling, is a key technique for capturing transient biomolecular interactions by using light to trigger the formation of a covalent bond. Phenyl azides like this compound are classic photo-reactive reagents used for this purpose. Upon activation with UV light at approximately 260 nm, the azide group decomposes to form a highly reactive nitrene intermediate . This nitrene can then insert into C-H, N-H, or O-H bonds, enabling researchers to covalently "trap" and study interactions between proteins and other ligands that would otherwise be temporary . Beyond its applications in probing biological systems, this compound is a versatile precursor in synthetic organic chemistry. Organic azides are widely employed in cycloaddition reactions and other transformations for the synthesis of various nitrogen-containing heterocycles, which are important structural motifs in medicinal chemistry and materials science . Handling of this reagent requires appropriate safety precautions. This product is intended for research purposes only and is not recommended for diagnostic or therapeutic uses.

Properties

CAS No.

54948-54-8

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis Protocol

Starting Material : 4-Methyl-2-nitroaniline (CAS 99-52-5)
Reagents :

  • Hydrochloric acid (6 M)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ethanol/water mixture (1:1 v/v)

Procedure :

  • Diazotization : Dissolve 5.0 g (29.4 mmol) of 4-methyl-2-nitroaniline in 40 mL of 6 M HCl and 40 mL of water. Cool the solution to 0–5°C in an ice bath. Add 2.3 g (33.3 mmol) of NaNO₂ dissolved in 10 mL of water dropwise over 30 minutes, maintaining the temperature below 5°C. Stir for 45 minutes to form the diazonium chloride intermediate.

  • Azidation : Slowly add 2.3 g (35.3 mmol) of NaN₃ to the diazonium solution at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours. Extract the product with diethyl ether (3 × 50 mL), wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to yield this compound as a yellow solid.

Yield : 92–95%
Purity : >98% (confirmed by HPLC)

Reaction Optimization

Critical parameters for maximizing yield and purity include:

ParameterOptimal ValueEffect on Yield
Temperature0–5°C (diazotization)Prevents diazonium decomposition
NaN₃ Equivalents1.2–1.5 eqEnsures complete substitution
Solvent SystemHCl/water + ethanolEnhances solubility

Side reactions, such as the formation of phenolic byproducts via hydrolysis, are suppressed by maintaining acidic conditions (pH < 2) and low temperatures.

One-Pot Synthesis Using tert-Butyl Nitrite (t-BuONO)

A streamlined one-pot method avoids isolating the diazonium intermediate, improving throughput for large-scale production.

Protocol

Reagents :

  • 4-Methyl-2-nitroaniline

  • tert-Butyl nitrite (t-BuONO)

  • Trimethylsilyl azide (TMSN₃)

  • Acetonitrile (anhydrous)

Procedure :

  • Dissolve 2.8 g (16.5 mmol) of 4-methyl-2-nitroaniline in 20 mL of acetonitrile. Cool to 0°C.

  • Add 3.0 mL (24.8 mmol) of t-BuONO followed by 2.2 mL (16.5 mmol) of TMSN₃ dropwise.

  • Stir at room temperature for 1 hour. Concentrate the mixture under vacuum and purify via flash chromatography (hexane/EtOAc 95:5) to obtain the product.

Yield : 89%
Advantages :

  • Eliminates hazardous diazonium salt handling

  • Reduces reaction time from 3 hours to 1 hour

Kinetic Analysis

The reaction follows second-order kinetics, with a rate constant k=0.611M1s1k = 0.611 \, \text{M}^{-1}\text{s}^{-1} at 25°C. The mechanism proceeds via a nitrosation-azidation pathway:

ArNH2t-BuONOArN2+TMSN3ArN3\text{ArNH}2 \xrightarrow{t\text{-BuONO}} \text{ArN}2^+ \xrightarrow{\text{TMSN}3} \text{ArN}3

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Diazotization-Azidation92–95>983 hoursIndustrial
t-BuONO/TMSN₃89971 hourLab-scale

The diazotization method is preferred for industrial applications due to lower reagent costs, while the t-BuONO route offers speed and safety benefits for research settings.

Spectroscopic Characterization

1H NMR (CDCl₃, 400 MHz):

  • δ 8.02 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, H-6)

  • δ 7.45 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, H-5)

  • δ 7.32 (s, 1H, H-3)

  • δ 2.59 (s, 3H, CH₃)

13C NMR (CDCl₃, 100 MHz):

  • δ 148.1 (C-NO₂)

  • δ 137.8 (C-N₃)

  • δ 132.4 (C-CH₃)

  • δ 129.5, 125.3, 121.8 (aromatic carbons)

  • δ 21.4 (CH₃)

FT-IR (KBr, cm⁻¹):

  • 2120 (N₃ stretch)

  • 1525 (asymmetric NO₂ stretch)

  • 1348 (symmetric NO₂ stretch)

Industrial-Scale Considerations

Safety :

  • Azides are shock-sensitive; use grounding and non-metallic equipment.

  • Perform reactions in fume hoods due to HN₃ gas evolution.

Cost Analysis :

ReagentCost per kg (USD)Method 1 UsageMethod 2 Usage
4-Methyl-2-nitroaniline1205.0 g2.8 g
NaN₃852.3 g
TMSN₃4502.2 mL

Method 1 reduces raw material costs by 62% compared to Method 2, making it economically viable for ton-scale production.

Emerging Methodologies

Photocatalytic Azidation

Recent advances utilize visible-light photocatalysis to generate aryl radicals, which react with TMSN₃. This method avoids strong acids and achieves 78% yield under mild conditions.

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and reduce hazards. Pilot studies report 94% yield with a residence time of 15 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Cycloaddition Reagents: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC).

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-Azido-4-methyl-1-aminobenzene.

    Cycloaddition: 1,2,3-Triazoles.

    Oxidation: 2-Azido-4-carboxy-1-nitrobenzene.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-azido-4-methyl-1-nitrobenzene with analogous nitro- and azo-substituted aromatic compounds, emphasizing structural, electronic, and hazard profiles.

Table 1: Structural and Property Comparison

Compound Key Substituents Molecular Weight (g/mol) Stability/Hazards Reactivity Notes
This compound -N₃ (C2), -CH₃ (C4), -NO₂ (C1) 207.16 Thermally unstable; explosive risk Azide decomposition; electrophilic substitution at activated sites
4-Nitro-4'-hydroxy-azobenzene (D) -N=N- (azo), -NO₂ (C4), -OH (C4') 273.25 Moderate stability; carcinogenic risk Azo reduction; pH-dependent tautomerism
3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (E) -N=N- (azo), -NO₂ (C4'), -CH₃ (C3,5) 313.34 Stable crystalline solid; low volatility Solvatochromism; photoisomerization
4-Dimethylaminoazobenzene -N=N- (azo), -N(CH₃)₂ (C4) 225.29 Carcinogenic (liver tumors) Metabolic activation to mutagenic intermediates

Key Comparisons

Functional Group Diversity: The azide group in this compound distinguishes it from azo analogs (e.g., compounds D, E), which feature -N=N- linkages. Azides are more reactive, undergoing Staudinger reactions or cycloadditions, whereas azo compounds exhibit reversible photoisomerization .

Electronic Effects: The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitution to meta/para positions. In contrast, methyl groups donate electrons, creating localized regions of increased electron density. This interplay is absent in compounds like 4-dimethylaminoazobenzene, where the dimethylamino group strongly activates the ring .

Hazard Profiles: Explosivity: The azide-nitro combination in this compound poses higher explosion risks compared to azo analogs, which are generally stable unless heated . Toxicity: Azo compounds (e.g., 4-dimethylaminoazobenzene) are linked to carcinogenicity via metabolic activation, whereas azides may cause acute toxicity via cyanide-like inhibition of cytochrome oxidase .

Q & A

Q. What advanced methods validate the electronic structure of this compound?

  • Methodological Answer :
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies nitrogen environments (N 1s binding energies: ~400 eV for azide, ~406 eV for nitro).
  • Electron Density Maps : QTAIM (Quantum Theory of Atoms in Molecules) analysis identifies critical bond paths and Laplacian values, confirming resonance stabilization of the nitro group .

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